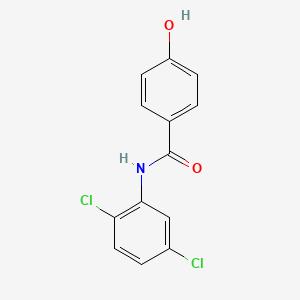

N-(2,5-dichlorophenyl)-4-hydroxybenzamide

Description

N-(2,5-Dichlorophenyl)-4-hydroxybenzamide is a benzamide derivative characterized by a 2,5-dichlorophenyl group attached to the amide nitrogen and a hydroxyl group at the para position of the benzamide ring.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(17)5-2-8/h1-7,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJWUXBVPSJEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Amidation

The most direct method involves converting 4-hydroxybenzoic acid to its acyl chloride derivative, followed by reaction with 2,5-dichloroaniline. This approach mirrors the synthesis of structurally related benzamides, such as those described in the preparation of N-benzoyl-2-hydroxybenzamides.

Procedure :

-

Acyl Chloride Formation : 4-Hydroxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. The reaction is stirred for 2–4 hours, after which excess reagent is removed under reduced pressure to yield 4-hydroxybenzoyl chloride.

-

Amide Coupling : The acyl chloride is dissolved in pyridine or tetrahydrofuran (THF), and 2,5-dichloroaniline is added dropwise at room temperature. Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction. The mixture is stirred for 12–24 hours, followed by quenching with ice-cold water.

-

Isolation : The crude product is filtered, washed with methanol and water, and recrystallized from a methanol/water mixture to obtain pure this compound.

Key Considerations :

Coupling Agent-Assisted Synthesis

For substrates sensitive to acidic conditions, carbodiimide-based coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) offer a milder alternative.

Procedure :

-

Activation : 4-Hydroxybenzoic acid (1 equiv) is dissolved in dimethylformamide (DMF) or acetonitrile. HATU (1.2 equiv) and diisopropylethylamine (DIPEA, 2 equiv) are added, and the mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid.

-

Amine Addition : 2,5-Dichloroaniline (1 equiv) is added, and the reaction is warmed to room temperature and stirred for 12–18 hours.

-

Workup : The solvent is evaporated under vacuum, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄. Purification via flash chromatography (hexane/ethyl acetate gradient) yields the desired product.

Advantages :

Hydrolytic Aminolysis of Methyl Esters

This two-step method involves esterification followed by aminolysis, suitable for substrates prone to decomposition under direct acylation conditions.

Procedure :

-

Esterification : 4-Hydroxybenzoic acid is refluxed with excess methanol in the presence of sulfuric acid (H₂SO₄, catalytic) for 6–8 hours to form methyl 4-hydroxybenzoate.

-

Aminolysis : The methyl ester is reacted with 2,5-dichloroaniline in toluene at 110–120°C for 24–48 hours. A catalytic amount of sodium methoxide (NaOMe) facilitates transesterification.

-

Isolation : The product is extracted with dichloromethane, washed with water, and purified via recrystallization from ethanol.

Challenges :

-

Prolonged reaction times and high temperatures risk decomposition of the aniline or ester intermediates.

-

Lower yields (40–60%) compared to acyl chloride or coupling agent methods.

Analytical Characterization and Purification

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): Aromatic protons of the 2,5-dichlorophenyl group appear as two doublets at δ 7.45–7.55 ppm (J = 8.5 Hz), while the 4-hydroxybenzamide moiety shows a singlet for the hydroxyl proton at δ 10.2 ppm and aromatic protons at δ 6.85 (d, J = 8.5 Hz) and 7.75 ppm (d, J = 8.5 Hz).

-

¹³C NMR : Carbonyl resonance at δ 165.8 ppm, with aromatic carbons between δ 115–135 ppm.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Retention times typically range from 12–14 minutes under isocratic conditions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride-Mediated | 65–75 | 12–24 h | High efficiency, simple workup | Requires handling corrosive reagents |

| Coupling Agent-Assisted | 70–80 | 12–18 h | Mild conditions, high purity | Costly reagents, complex purification |

| Methyl Ester Aminolysis | 40–60 | 24–48 h | Avoids acyl chlorides | Low yield, energy-intensive |

Industrial-Scale Considerations

The patent-pending process for Tafamidis analogs highlights critical parameters for scalability:

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amide bond can be reduced to form an amine derivative.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-hydroxybenzamide has been investigated for its potential applications in various scientific domains:

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. It has been evaluated in vitro for its effectiveness against bacteria and fungi.

- Anticancer Properties : Preliminary research indicates potential anticancer activity, with mechanisms involving the modulation of cell signaling pathways related to apoptosis and cell proliferation.

Pharmacology

- The compound has been explored as a lead in drug development for treating conditions such as allergies and skin disorders. Its anti-allergic activity has been documented to be comparable to steroidal medications without the associated side effects .

- Case Study : In a study evaluating its effects on sensitized guinea pigs, this compound demonstrated significant inhibition of histamine release, suggesting its utility in treating allergic reactions .

Material Science

- This compound serves as a building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for the creation of specialty chemicals with specific properties tailored for industrial applications.

- Chemical Reactions : It can undergo oxidation to form quinone derivatives or reduction to yield amine derivatives, expanding its utility in synthetic chemistry.

The biological activity of this compound has been a focal point of research:

- Mechanism of Action : The compound interacts with specific molecular targets within biological pathways, modulating enzyme activity and influencing cellular responses.

- Research Findings : Various studies have highlighted its potential in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.

Industrial Applications

In an industrial context, this compound is utilized in:

- Production of Specialty Chemicals : Its unique chemical structure allows it to be employed in the manufacture of various specialty chemicals used in pharmaceuticals and agrochemicals.

- Large-scale Synthesis : Industrial production may involve automated systems for precise control over reaction conditions and continuous flow chemistry techniques to enhance efficiency and yield.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria/fungi | |

| Anticancer | Induces apoptosis | |

| Anti-allergic | Inhibits histamine release |

Table 2: Synthesis Parameters

| Step | Conditions | Reagents Used |

|---|---|---|

| Amide Bond Formation | Mild conditions | EDC, HOBt |

| Purification | Recrystallization/Column chromatography | N/A |

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Anthelmintic Activity: this compound demonstrates efficacy against hymenolepiasis (tapeworm) comparable to niclosamide, a benchmark anthelmintic drug. The dichlorophenyl group is critical for this activity, likely through interaction with parasitic mitochondrial proteins . Replacement of the hydroxyl group with a sulfonamido-bromo substituent (as in ’s compound) retains activity, suggesting tolerance for bulkier electron-withdrawing groups at the para position .

Agrochemical Applications: Triazole-substituted analogs (e.g., ) may exhibit pesticidal properties due to the triazole ring’s ability to inhibit cytochrome P450 enzymes in pests. However, experimental data for this specific compound are pending . Etobenzanid and sulfentrazone prioritize herbicidal activity through different mechanisms: etobenzanid’s ethoxymethoxy group enhances soil persistence, while sulfentrazone’s triazole-sulfonamide system disrupts protoporphyrinogen oxidase (PPO) in weeds .

Physicochemical Properties :

- The hydroxyl group in this compound increases water solubility compared to ethoxymethoxy or triazole substituents, which are more lipophilic. This polarity difference may influence bioavailability and environmental fate .

- Chlorine atoms on the phenyl ring contribute to metabolic stability across all analogs, reducing oxidative degradation .

Patent and Novel Derivatives

The European patent EP3348550A1 () highlights benzothiazole-acetamide hybrids, such as N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide. While structurally distinct, these compounds share the dichlorophenyl motif and demonstrate antifungal activity, underscoring the broader utility of chlorinated aromatic systems in drug design .

Biological Activity

N-(2,5-dichlorophenyl)-4-hydroxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The reaction begins with 2,5-dichloroaniline and 4-hydroxybenzoic acid .

- Amide Bond Formation : An amide bond is formed using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

- Purification : The crude product is purified via recrystallization or column chromatography to yield the desired compound.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various pathogens:

- Candida Species : It has shown anti-filamentation and anti-biofilm activity against Candida albicans and Candida auris, suggesting its potential as an antifungal agent .

- Acetylcholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It demonstrated moderate inhibition with IC50 values ranging from 33.1 to 85.8 µM for AChE, indicating potential applications in treating Alzheimer's disease .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Mechanism of Action : It may interact with specific molecular targets involved in cancer cell signaling pathways. This interaction can modulate these pathways, leading to inhibition of cancer cell proliferation.

- Case Studies : In vitro studies have shown that derivatives of similar benzamide structures exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes critical for microbial growth and cancer cell survival.

- Signaling Pathways : It can modulate signaling pathways that are essential for cell proliferation and survival, leading to apoptosis in cancer cells .

Data Summary Table

| Property | Value/Observation |

|---|---|

| Antimicrobial Activity | Effective against Candida albicans and C. auris |

| AChE Inhibition IC50 | 33.1 - 85.8 µM |

| BuChE Inhibition IC50 | 53.5 - 228.4 µM |

| Anticancer Mechanism | Modulates signaling pathways |

Q & A

Q. Table 1. Key Crystallographic Parameters for Analogous Compounds

| Compound | Space Group | Torsion Angle (°) | Intermolecular H-Bonds | Reference |

|---|---|---|---|---|

| N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide | P21/c | 62.1 | N–H···O(S) | |

| N-(Phenyl)-4-methylbenzenesulfonamide | P21/c | 66.4 | N–H···O(S) |

Q. Table 2. Synthetic Optimization Parameters

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | 4-Hydroxybenzoyl chloride, DMF, 0°C | 65–70 | ≥95% |

| Purification | Ethanol/water recrystallization | 85–90 | ≥99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.